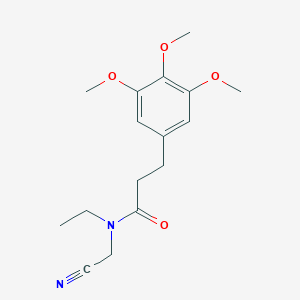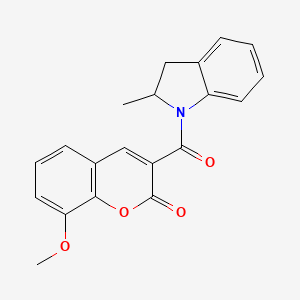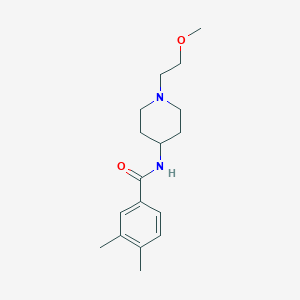![molecular formula C10H9F3O B2981012 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene CAS No. 872046-09-8](/img/structure/B2981012.png)
1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the specific molecular structure of “1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene” is not provided in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. For example, a compound with a similar structure, “Benzene, 1-methoxy-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]-”, has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.25±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Formation of Cyclic Peroxides : Research indicates that certain alkenes, including those structurally related to 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene, can react with manganese(III) to form cyclic peroxides, suggesting potential applications in synthetic organic chemistry for the creation of novel compounds with unique properties (Nishino et al., 1991).
- Electrosynthesis Applications : The electrochemical α-methoxylation of phenyl sulfides, including those structurally related to the compound of interest, highlights its potential use in the synthesis of complex molecules, with implications for pharmaceuticals and agrochemicals (Furuta & Fuchigami, 1998).
Coordination Chemistry and Ligand Behavior
- Selective Syntheses of Derivatives : The compound's derivatives have been synthesized for use in coordination chemistry, serving as an alternative ligand system to calix[4]arene, showcasing its versatility and utility in developing new metal-organic frameworks and catalytic systems (Fujita et al., 2004).
Photophysical Properties and Applications
- Fluorescent Photoswitchable Compounds : Derivatives of the compound have been developed as biomarkers for optical nanoscopy, indicating its potential in biomedical imaging and molecular diagnostics. These derivatives exhibit reversible photoswitching in aqueous buffers, making them suitable for superresolution microscopy (Roubinet et al., 2017).
Material Science and Self-assembly
- Supramolecular Assemblies : The compound's derivatives have been studied for their ability to form supramolecular assemblies through hydrogen bonding, offering insights into the design and synthesis of novel materials with potential applications in nanotechnology and material science (Pedireddi & Seethalekshmi, 2004).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For instance, a compound with a similar structure, “5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone”, is advised to be handled with personal protective equipment and to avoid breathing its mist, gas, or vapors .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(E)-2-methoxyethenyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQMISIKLCJQFD-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
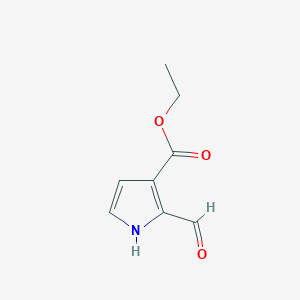
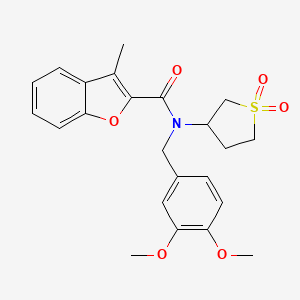
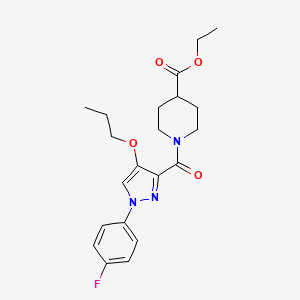
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide](/img/structure/B2980939.png)
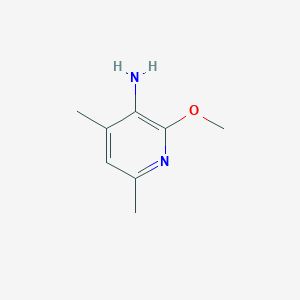
![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)
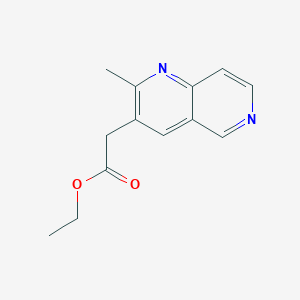
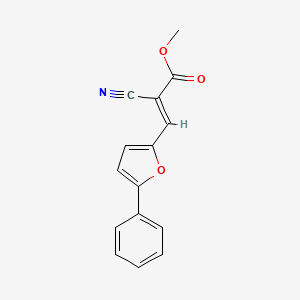
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2980945.png)
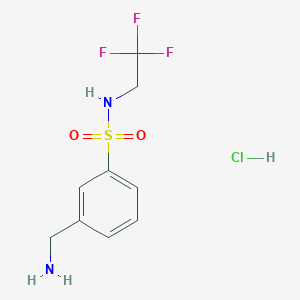
![Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2980948.png)
